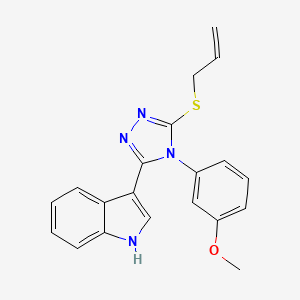
3-(5-(allylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a prop-2-en-1-ylsulfanyl group, and a 1,2,4-triazole ring fused to an indole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the prop-2-en-1-ylsulfanyl group can be attached through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The triazole ring can be reduced to form dihydro- or tetrahydro-triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyphenol or methoxybenzaldehyde derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
Aplicaciones Científicas De Investigación
3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, make it a subject of interest in biochemical and pharmacological research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with various molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The prop-2-en-1-ylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares the methoxyphenyl group and has been studied for its anti-inflammatory properties.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another compound with a methoxyphenyl group, known for its potential anticancer activity.
Uniqueness
What sets 3-[4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE apart is its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the triazole ring fused to the indole core provides additional stability and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H18N4OS |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H18N4OS/c1-3-11-26-20-23-22-19(17-13-21-18-10-5-4-9-16(17)18)24(20)14-7-6-8-15(12-14)25-2/h3-10,12-13,21H,1,11H2,2H3 |
Clave InChI |
HPQOQWRCJKLVJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=NN=C2SCC=C)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


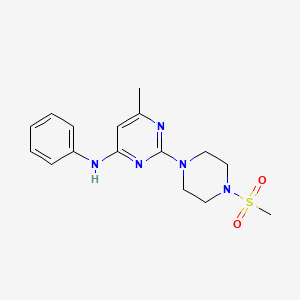
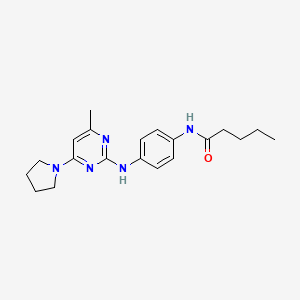
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11238360.png)
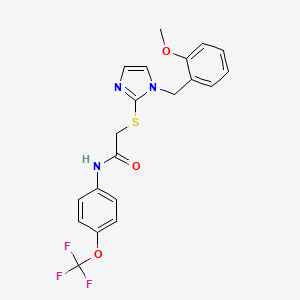
![N-(4-ethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238380.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11238388.png)
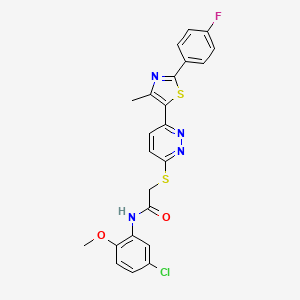
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11238403.png)
![N-(2,4-dimethoxyphenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B11238415.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-4-methylbenzamide](/img/structure/B11238422.png)
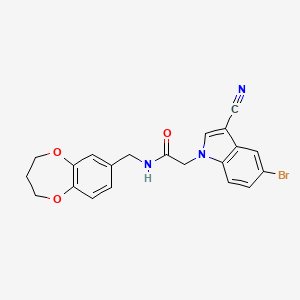
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11238448.png)
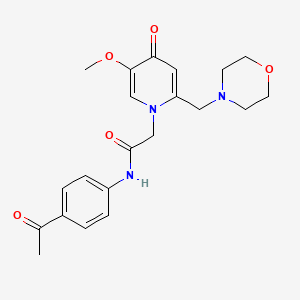
![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
